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Methyl 4-Amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5): A Comprehensive

Technical Guide on Synthesis, Reactivity, and Applications

Executive Summary
In the realm of advanced organic synthesis and drug development, highly functionalized

aromatic building blocks are the cornerstone of rational design. Methyl 4-amino-3-methoxy-5-
nitrobenzoate (CAS 1260793-40-5) is a uniquely substituted benzoate ester characterized by

a dense array of functional groups: an amino group, a methoxy group, and a nitro group

arranged on a single aromatic core [3]. This specific "push-pull" electronic architecture not only

makes it a highly versatile intermediate for synthesizing complex heterocyclic scaffolds (such

as benzimidazoles and quinazolines) in medicinal chemistry, but also positions it as a critical

precursor for phenazine-based redox-active electrolytes in next-generation energy storage

systems [1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere

physical descriptions, delving into the mechanistic causality of its synthesis, its orthogonal

reactivity, and field-proven protocols for its application.
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Structural and Physicochemical Profiling
The reactivity of CAS 1260793-40-5 is entirely dictated by the electronic interplay of its

substituents. The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups compete and

synergize with the strongly electron-withdrawing nitro (-NO₂) and methyl ester (-COOCH₃)

groups.

Quantitative Data Summary
Property Value

CAS Number 1260793-40-5

IUPAC Name Methyl 4-amino-3-methoxy-5-nitrobenzoate

Molecular Formula C₉H₁₀N₂O₅

Molecular Weight 226.19 g/mol

SMILES COC(=O)c1cc(OC)c(N)c(c1)=O

Appearance White to yellow solid

Key Structural Motif Ortho-nitroaniline derivative

Electronic Architecture & Causality
The presence of the nitro group at the 5-position significantly lowers the pKa of the adjacent 4-

amino protons due to strong inductive and resonance-based electron withdrawal. This renders

the amine less nucleophilic than a standard aniline, which is a critical factor when planning

downstream coupling reactions. However, this exact ortho-relationship between the nitro and

amino groups is what makes this molecule so valuable: upon catalytic reduction of the nitro

group, the molecule unveils an ortho-phenylenediamine motif, priming it for rapid cyclization

into fused bicyclic systems [1].
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Electronic push-pull architecture dictating the reactivity of CAS 1260793-40-5.

Synthetic Methodologies & Mechanistic Logic
The synthesis of CAS 1260793-40-5 relies on a self-validating sequence of electrophilic

aromatic substitution followed by nucleophilic aromatic substitution (SNAr). The starting

material is typically vanillic acid (4-hydroxy-3-methoxybenzoic acid) or its methyl ester.

Step 1: Regioselective Nitration
When methyl vanillate is subjected to nitration (using HNO₃ in acetic acid), the reaction occurs

exclusively at the 5-position to yield methyl 4-hydroxy-3-methoxy-5-nitrobenzoate [4]. The

Causality: The hydroxyl group at C4 is a stronger activating group than the methoxy group at

C3. Because the hydroxyl group directs electrophiles to its ortho positions (C3 and C5), and C3

is already sterically blocked by the methoxy group, the nitronium ion (NO₂⁺) exclusively attacks

C5.

Step 2: High-Pressure Amination (SNAr)
The conversion of the 4-hydroxyl group to a 4-amino group is achieved via a

hydrothermal/solvothermal amination [1]. The Causality: Typically, a phenolic hydroxyl group is

an exceptionally poor leaving group. However, in methyl 4-hydroxy-3-methoxy-5-nitrobenzoate,

the aromatic ring is severely electron-deficient due to the combined withdrawing effects of the

ortho-nitro and para-ester groups. Under high temperature (100–200 °C) and pressure, the ring
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becomes susceptible to Nucleophilic Aromatic Substitution (SNAr). Ammonia attacks the C4

position, forming a Meisenheimer complex, followed by the expulsion of water/hydroxide to

yield the target aniline derivative.

Experimental Protocol: Synthesis of CAS 1260793-40-5
Note: This protocol requires a high-pressure autoclave due to the volatility of ammonia at

elevated temperatures.

Preparation: Charge a high-pressure stainless-steel autoclave with 10.0 g of methyl 4-

hydroxy-3-methoxy-5-nitrobenzoate.

Solvent Addition: Add 100 mL of a saturated solution of ammonia in methanol (approx. 7 M).

Reaction: Seal the reactor and heat to 150 °C under continuous stirring for 12–18 hours.

Self-validation check: The internal pressure will rise significantly; ensure the burst disk is

rated appropriately.

Workup: Cool the reactor to room temperature before venting carefully in a fume hood.

Concentrate the methanolic solution under reduced pressure.

Purification: Resuspend the crude residue in cold water, filter the resulting precipitate, and

recrystallize from ethanol to afford methyl 4-amino-3-methoxy-5-nitrobenzoate as a

distinct yellow solid.

Orthogonal Reactivity and Downstream Applications
A. Medicinal Chemistry: Kinase & PAD4 Inhibitors
In drug discovery, the reduction of the nitro group of CAS 1260793-40-5 utilizing Palladium on

Carbon (Pd/C) and hydrogen gas yields methyl 3,4-diamino-5-methoxybenzoate. This ortho-

diamine is a privileged scaffold. When reacted with various aldehydes or orthoesters under

oxidative conditions, it cyclizes into highly substituted benzimidazoles. These motifs are critical

in the development of targeted therapies, including Protein Arginine Deiminase 4 (PAD4)

inhibitors used for rheumatoid arthritis and oncology [2].

B. Advanced Materials: Redox Flow Batteries

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b3342132/docs?utm_src=pdf-body#cas-number-1260793-40-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3342132?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Beyond pharma, this compound has been patented for use in grid-scale energy storage [1].

The ortho-diamine derivative can undergo condensation reactions with quinones to form

phenazine derivatives. These phenazines exhibit highly reversible, multi-electron redox profiles,

making them ideal, highly stable organic electrolytes for redox flow batteries.
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Synthetic pathway from methyl vanillate to CAS 1260793-40-5 and downstream applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b3342132?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3342132?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

